KN-93 Phosphate

Description

KN-93 Phosphate is a potent, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), with a reported inhibitory constant (Ki) of 0.37 µM . It selectively targets CaMKII by binding to its calmodulin (CaM)-binding domain, thereby blocking kinase activity and downstream signaling . This compound has been widely used to study CaMKII's role in diverse physiological processes, including:

- Muscle atrophy: Suppression of denervation-induced muscle loss via inhibition of Trim63 (MuRF1) and Fbxo32 (Atrogin1) transcription .

- Cardiac injury: Exacerbation of calcium overload damage in isolated rat hearts, highlighting its context-dependent effects .

- Anti-fibrotic activity: Inhibition of TGF-β1-induced α-SMA and Col1A1 expression in fibroblasts .

- Mitochondrial dynamics: Modulation of Drp1 phosphorylation and ER-phagy flux at higher concentrations (>4 µM) .

Propriétés

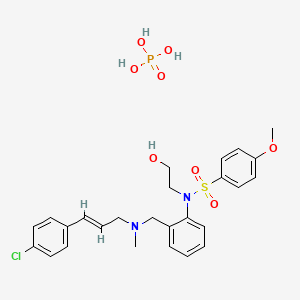

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJTPOXLIILMB-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188890-41-6 | |

| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Traditional Organic Synthesis

Sumi et al. (1991) reported a three-step synthesis:

- Sulfonamide Formation : Reacting p-methoxybenzenesulfonyl chloride with 2-(aminomethyl)-N-(2-hydroxyethyl)aniline in dichloromethane (DCM) under nitrogen atmosphere yields the intermediate sulfonamide.

- Alkylation : Introducing the p-chlorocinnamyl group via nucleophilic substitution using p-chlorocinnamyl chloride in the presence of potassium carbonate.

- Methylation : Treating the secondary amine with methyl iodide in dimethylformamide (DMF) to obtain the tertiary amine structure.

This method achieves an overall yield of 28–32%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Microwave-Assisted Optimization

Bruno et al. (2010) developed a microwave-assisted synthesis to reduce reaction times from hours to minutes. Key modifications include:

- Step 1 : Microwave irradiation (150°C, 300 W) for 10 minutes instead of 6 hours under reflux.

- Step 2–3 : Sequential alkylation and methylation performed in a single pot under microwave conditions (120°C, 250 W), cutting total synthesis time to <1 hour.

This method boosts yield to 45% while maintaining ≥98% purity (HPLC).

Preparation of KN-93 Phosphate Salt

This compound (C₂₆H₂₉ClN₂O₄S·H₃PO₄) is synthesized by reacting KN-93 with phosphoric acid in a stoichiometric ratio. The process involves:

- Acid-Base Reaction : Dissolving KN-93 in anhydrous ethanol and adding 85% phosphoric acid dropwise at 0–5°C.

- Crystallization : Slow evaporation at 4°C yields a white crystalline solid.

- Lyophilization : Freeze-drying the product to remove residual solvents, achieving a hygroscopic powder with >95% purity (HPLC).

Critical Parameters

- Molar Ratio : 1:1 KN-93 to H₃PO₄ ensures complete salt formation without excess acid.

- Temperature Control : Maintaining <5°C prevents thermal degradation of the tertiary amine.

- Solvent Choice : Ethanol enhances solubility of both KN-93 and phosphoric acid, facilitating homogeneous reaction conditions.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) reveals ≥95% purity for commercial batches (retention time: 12.3 min).

- Elemental Analysis : Matches theoretical values for C (52.13%), H (5.50%), N (4.67%), and P (5.17%).

Comparative Data on Synthesis Methods

| Parameter | Traditional Synthesis | Microwave Synthesis |

|---|---|---|

| Reaction Time | 18–24 hours | 45–60 minutes |

| Overall Yield | 28–32% | 45% |

| Purity (HPLC) | ≥90% | ≥98% |

| Energy Consumption | High | Low |

Industrial-Scale Production Considerations

Commercial manufacturers (e.g., Cayman Chemical, Tocris Bioscience) utilize modified batch processes:

- Continuous Flow Reactors : Enhance mixing and temperature control during phosphorylation.

- Quality Control : Rigorous testing for residual solvents (GC-MS) and heavy metals (ICP-MS) ensures compliance with ICH guidelines.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Key Synthetic Reaction:

Binding Interactions with Calmodulin (CaM)

This compound binds directly to Ca²⁺-saturated calmodulin (CaM) rather than CaMKII, disrupting CaM’s ability to activate downstream targets . Structural studies reveal:

Table 1: KN-93–CaM Interaction Parameters

-

Structural Insights :

Competitive Inhibition with CaMKII-Derived Peptides

KN-93 competes with CaMKII’s regulatory segment for CaM binding, preventing kinase activation :

Table 2: Competitive Binding Data

| Target | IC₅₀ (KN-93) | Assay | Reference |

|---|---|---|---|

| CaMKII | 0.37 µM | Kinase activity assay | |

| CaMKI | 1.2 µM | Radioactive kinase assay | |

| CaMKIV | 1.5 µM | Radioactive kinase assay |

-

Mechanism : KN-93 stabilizes CaM in a conformation incompatible with CaMKII binding, thereby inhibiting autophosphorylation at Thr287 .

Off-Target Interactions

Despite its CaMKII specificity claims, this compound exhibits off-target effects:

-

Voltage-gated K⁺ channels : Blocks Kᵥ1.5 with IC₅₀ = 307 nM .

-

Ryanodine Receptor 2 (RyR2) : Enhances Ca²⁺ release in cardiomyocytes independent of CaMKII .

Solubility and Stability

| Property | Value | Reference |

|---|---|---|

| Solubility | ≥29.95 mg/mL in DMSO; ≥20.7 mg/mL in H₂O | |

| Stability | Stable at -20°C for 2 years |

Functional Implications of Binding

Applications De Recherche Scientifique

Neurobiology

KN-93 has been extensively used in neurobiological studies due to its ability to modulate neuronal signaling pathways.

- Dopamine Regulation : KN-93 inhibits dopamine synthesis in PC12h cells by reducing the phosphorylation levels of tyrosine hydroxylase (TH), a key enzyme in dopamine production. This effect is mediated through the modulation of Ca²⁺ levels and TH activity .

- Parkinson's Disease : In a rat model of Parkinson's disease, KN-93 was shown to alleviate levodopa-induced dyskinesia by suppressing CaMKII activation, demonstrating its potential therapeutic benefits in managing motor symptoms associated with the disease .

Cardiology

In cardiac research, KN-93 is utilized to study the effects of CaMKII on heart function.

- Afterdepolarizations : Studies indicate that KN-93 decreases early afterdepolarizations in rabbit hearts, suggesting a role in preventing arrhythmias . The compound's ability to influence cardiac ion channels further underscores its importance in cardiovascular research.

Immunology

KN-93 has also been applied in immunological studies, particularly regarding T cell differentiation.

- Regulatory T Cells : Research has shown that KN-93 promotes the generation of Foxp3 regulatory T cells by inhibiting CaMKIV in mouse models. This effect leads to reduced autoimmune damage in tissues such as skin and kidneys .

Case Studies

Mécanisme D'action

KN-93 Phosphate exerts its effects by inhibiting the activity of CaMKII. It binds to the catalytic domain of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by CaMKII, such as calcium signaling, gene expression, and cell cycle progression. The molecular targets of this compound include the α- and β-subunits of CaMKII .

Comparaison Avec Des Composés Similaires

KN-93 Phosphate vs. KN-92 Phosphate (Inactive Control)

KN-92 Phosphate, a structural analog of KN-93, lacks CaMKII inhibitory activity and is used as a negative control to confirm target specificity . Key differences include:

Comparison with Other CaMKII Inhibitors

While this compound remains a gold standard, emerging inhibitors like Autocamtide-2-related inhibitory peptide (AIP) show higher specificity but require intracellular delivery (e.g., via transfection). KN-93’s advantage lies in its cell permeability and reversible binding, making it suitable for acute in vitro and in vivo studies .

Off-Target Effects vs. Other Kinase Inhibitors

At higher concentrations (>4 µM), this compound exhibits off-target effects distinct from selective kinase inhibitors:

- IP3R-1 Inhibition : Blocks calcium release in IP3R-1-expressing cells (e.g., A7r5 smooth muscle cells) .

- ER-Phagy Disruption : Reduces FAM134B/C-dependent ER-phagy flux, likely via indirect Ca²⁺ signaling modulation .

- Ca²⁺ Channel Modulation : Alters mitochondrial Drp1 phosphorylation and dynamics in acetaldehyde-treated cells .

Key Research Findings

Table 1: Functional Outcomes of this compound in Disease Models

Therapeutic Implications and Limitations

- Advantages : Reversible inhibition, cell permeability, and well-characterized efficacy in CaMKII-dependent pathways.

- Limitations : Off-target effects at >4 µM limit its utility in chronic studies. KN-92 serves as a critical control to isolate CaMKII-specific effects .

Activité Biologique

KN-93 phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in various physiological processes including cell proliferation, apoptosis, and signal transduction. This article delves into the biological activity of this compound, examining its mechanisms, effects on different cell types, and potential therapeutic applications.

This compound functions primarily by inhibiting CaMKII, a multifunctional serine/threonine kinase activated by calcium-bound calmodulin (CaM). The binding of KN-93 to CaM prevents its interaction with CaMKII, thereby inhibiting CaMKII activation. This mechanism has been elucidated through various studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry, which demonstrated that KN-93 binds directly to CaM rather than CaMKII itself .

Key Biological Effects

- Cell Proliferation and Apoptosis :

- Neuroprotection :

-

Chondrogenesis :

- Studies have shown that KN-93 enhances chondrogenesis in bone marrow-derived mesenchymal stem cells (BM-MSCs) while suppressing chondrogenic hypertrophy. It up-regulated the expression of SRY-box transcription factor 9 and aggrecan while down-regulating RUNX family transcription factor 2 and collagen type X alpha 1 chain .

- Cardiac Function :

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Parkinson's Disease

In a controlled trial involving rats with induced Parkinson's disease, administration of this compound resulted in significant alleviation of levodopa-induced dyskinesia. The study noted a marked reduction in CaMKII activation levels post-treatment, highlighting the compound's potential as a therapeutic agent for managing motor symptoms associated with neurodegeneration.

Case Study 2: Chondrogenic Differentiation

A study on BM-MSCs treated with this compound showed enhanced chondrogenic differentiation over a 28-day period. The treatment group exhibited increased expression levels of aggrecan and type II collagen while showing reduced levels of type X collagen, indicating a shift towards more stable cartilage formation .

Q & A

Q. What is the molecular mechanism of KN-93 Phosphate as a CaMKII inhibitor, and how should this inform experimental design?

this compound selectively inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) by competitively binding to the Ca²⁺/calmodulin (CaM) interaction site, with a reported Ki of 0.37 μM . Unlike broad-spectrum kinase inhibitors, it shows minimal activity against APK, PKC, MLCK, or Ca²⁺-PDE . When designing experiments, ensure:

Q. What are the recommended solubility and storage protocols for this compound to ensure stability?

this compound is water-soluble (≥5 mg/mL) and DMSO-soluble (≥1 mg/mL), but avoid saline due to precipitation risks . Storage guidelines:

- Powder : Stable at -20°C for ≥1 year or at room temperature (5–25 mg formulations) for ≥6 months .

- Solutions : Aliquot and store at -80°C for ≤6 months; protect from light to prevent degradation .

Q. How should researchers validate the specificity of this compound in cellular models?

- Pair experiments with KN-92 phosphate (inactive control) to isolate CaMKII-dependent effects .

- Combine with orthogonal approaches (e.g., siRNA knockdown or CRISPR-Cas9 CaMKII knockout) to confirm phenotype reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibitory concentrations of this compound across studies?

Studies report varying effective concentrations (e.g., 24 μM in NIH 3T3 cells vs. lower doses in neuronal models) . Key considerations:

- Cell type : Endogenous CaMKII expression levels vary (e.g., higher in neurons vs. fibroblasts) .

- Exposure time : Longer incubations (e.g., 70 hours in NIH 3T3 cells) may require higher doses due to metabolic turnover .

- Functional readouts : Directly measure CaMKII activity (e.g., Thr286 autophosphorylation) rather than relying solely on phenotypic changes .

Q. What are the best practices for in vivo administration of this compound in animal models?

- Dosing : Intrastriatal injections in rats (5 μg in 4 μL saline) and intraperitoneal delivery in mice (e.g., MRL/lpr models) are documented .

- Pharmacokinetics : Monitor drug stability in vivo; this compound has limited blood-brain barrier penetration, necessitating localized administration for CNS studies .

- Controls : Include KN-92 phosphate-treated cohorts to rule out nonspecific immune or inflammatory responses .

Q. How does this compound influence downstream signaling pathways beyond direct CaMKII inhibition?

this compound indirectly modulates:

- Autophagy : Attenuates CaMKII-induced autophagy via AMPK/mTOR pathway dysregulation, validated via LC3-II/Beclin-1 quantification .

- Immune regulation : Enhances IL-2 production in T-cells, increasing regulatory T-cell (Treg) differentiation in autoimmune models .

- Synaptic plasticity : Reduces GluA1 Ser831 phosphorylation in hippocampal neurons, impacting AMPA receptor trafficking .

Q. What methodological strategies mitigate off-target effects when using this compound in complex systems?

- Multi-omics integration : Combine phosphoproteomics with transcriptomics to identify CaMKII-specific vs. bystander signaling .

- Time-course experiments : Short-term exposures (≤24 hours) minimize compensatory pathway activation .

- Dose-response curves : Establish EC₅₀ values for each model system to balance efficacy and toxicity .

Methodological Guidelines

- Activity Assays : Use ³²P-ATP incorporation in CaMKII substrate peptides (e.g., syntide-2) for in vitro validation .

- Cell Viability : Employ MTT or resazurin assays to exclude cytotoxicity at working concentrations .

- Data Reporting : Explicitly state solvent, storage conditions, and lot-to-lot variability to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.